1-Decene

描述

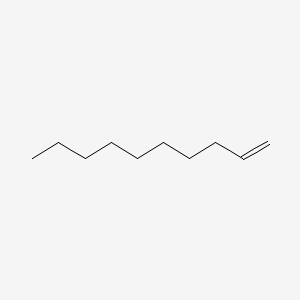

Structure

3D Structure

属性

IUPAC Name |

dec-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h3H,1,4-10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFLGGQVNFXPEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 | |

| Record name | 1-DECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17438-89-0, 54545-42-5, 25189-70-2, 14638-82-5 | |

| Record name | 1-Decene, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17438-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Decene, tetramer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54545-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(1-decene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25189-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Decene, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14638-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8027329 | |

| Record name | 1-Decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1-decene is a colorless watery liquid with a pleasant odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid with a pleasant odor; [HSDB], COLOURLESS LIQUID. | |

| Record name | 1-DECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Decene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Decene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2879 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-DECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

339.1 °F at 760 mmHg (USCG, 1999), 170.56 °C @ 760 mm Hg, 172 °C | |

| Record name | 1-DECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

128 °F (USCG, 1999), 53 °C, LESS THAN 131 °F (LESS THAN 55 °C) (CLOSED CUP), 46 °C c.c. | |

| Record name | 1-DECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Decene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2879 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-DECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Miscible in ethanol and ethyl ether, In water, 0.115 mg/l @ 25 °C, Solubility in water, g/100ml: (very poor) | |

| Record name | 1-DECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.741 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7408 @ 20 °C/4 °C, Relative density (water = 1): 0.74 | |

| Record name | 1-DECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.84 (Air= 1) | |

| Record name | 1-DECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.67 [mmHg], 1.67 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 0.23 | |

| Record name | 1-Decene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2879 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-DECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Alpha-olefins of C4, C6-C15 and >C20 are by-products of oligomerization reactions. | |

| Record name | 1-DECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

872-05-9, 25189-70-2, 68037-01-4, 68855-58-3, 672-05-9 | |

| Record name | 1-DECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Decene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Decene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Decene, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025189702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polydecene, hydrogenated [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068037014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkenes, C10-16 alpha- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068855583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-DECENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Decene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dec-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | dec-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-DECENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7O4U4C718P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-DECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-87.3 °F (USCG, 1999), -66.3 °C, -66 °C | |

| Record name | 1-DECENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8496 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-DECENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1073 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-DECENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1477 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

1-decene chemical and physical properties

An In-Depth Technical Guide to the Chemical and Physical Properties of 1-Decene

Introduction

This compound (CH₂=CH(CH₂)₇CH₃) is a linear alpha-olefin (α-olefin) of significant industrial importance. As a key building block in organic synthesis, it serves as a monomer in the production of copolymers, such as polyethylene, and is a crucial intermediate in the manufacturing of a wide array of chemicals.[1] Its primary applications include the synthesis of polyalphaolefins (PAOs) for high-performance synthetic lubricants, plasticizer alcohols, epoxides, amines, synthetic fatty acids, and alkylated aromatics.[1][2][3] This guide provides a comprehensive overview of the core chemical and physical properties of this compound, along with summaries of standard experimental methodologies for their determination, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a consolidated reference for key quantitative data.

Table 1: General and Physical Properties

| Property | Value | Conditions |

| Molecular Formula | C₁₀H₂₀ | |

| Molecular Weight | 140.27 g/mol | |

| Appearance | Colorless liquid | Ambient |

| Odor | Mild, pleasant | |

| Density | 0.741 g/mL | at 25 °C |

| Boiling Point | 170.56 - 172 °C | at 760 mmHg |

| Melting Point | -66.3 °C | |

| Refractive Index | 1.421 | at 20 °C (n20/D) |

| Viscosity (Kinematic) | 1.09 mm²/s | at 20 °C |

| Surface Tension | 24 dynes/cm | at 20 °C |

| Vapor Pressure | 1.6 - 1.67 mmHg | at 23.8 - 25 °C |

| Vapor Density | 4.84 | (Air = 1) |

Table 2: Thermochemical and Safety Properties

| Property | Value | Notes |

| Flash Point | 44 - 47.78 °C (111.2 - 118 °F) | Closed Cup |

| Autoignition Temperature | 235 °C (455 °F) | |

| Heat of Vaporization | 45.6 kJ/mol | At boiling point |

| Heat of Combustion | -10,615 cal/g | |

| Solubility in Water | 0.57 mg/L | at 25 °C (Insoluble) |

| Log P (octanol/water) | 5.12 - 5.70 | |

| Hazard Class | Flammable Liquid, Category 3 |

Experimental Protocols

Accurate determination of physicochemical properties is critical for safety, quality control, and process design. The following sections summarize standard methodologies for measuring the key properties of this compound.

Boiling Point Determination (Simulated Distillation)

The boiling point of a hydrocarbon like this compound can be determined by gas chromatography, a technique often referred to as Simulated Distillation (SimDis).

Methodology Summary (ASTM D2887 / D5399):

-

Principle: This method simulates physical distillation by separating the components of a sample in order of their boiling points using a gas chromatograph.[10] A sample is injected into a heated gas chromatograph, which contains a nonpolar column. The column temperature is increased at a controlled, linear rate.[10]

-

Apparatus: A gas chromatograph equipped with a flame ionization detector (FID) or thermal conductivity detector (TCD), a nonpolar capillary or packed column, and a temperature-programmable oven.

-

Procedure:

-

Calibration: A calibration mixture of known hydrocarbons with a wide range of boiling points is run under the same chromatographic conditions as the sample. A curve is generated by plotting the retention time of each hydrocarbon against its known boiling point.[10]

-

Sample Analysis: The this compound sample is injected and the chromatogram is recorded.

-

Data Interpretation: The retention time of the this compound peak is used to determine its corresponding boiling point from the calibration curve. The boiling range distribution is obtained from the cumulative area under the chromatogram.[10]

-

Density Measurement

The density of liquids can be determined using several methods outlined in OECD Guideline 109.

Methodology Summary (OECD 109):

-

Principle: Density is the mass per unit volume ( kg/m ³) of a substance.[7][11] Standard methods are applicable for liquids with viscosities typically below 5 Pa·s.[7][11][12]

-

Apparatus: Common instruments include a hydrometer, a hydrostatic balance, or an oscillating densitometer.[7][13]

-

Procedure (Oscillating Densitometer):

-

A U-shaped tube is vibrated at its resonant frequency.

-

The tube is filled with the liquid sample (this compound), which changes the mass of the system and thus its resonant frequency.

-

The change in frequency is measured and correlated to the density of the liquid.

-

The instrument must be calibrated using two reference substances of known density.[11]

-

Measurements are typically performed in duplicate at a constant temperature, such as 20°C.[11]

-

Flash Point Determination

The flash point is a critical safety parameter indicating the lowest temperature at which a liquid's vapors will ignite with an ignition source. The Pensky-Martens closed-cup method is standard.

Methodology Summary (ASTM D93):

-

Principle: This method determines the flash point of petroleum products by heating a sample in a closed cup and introducing an ignition source periodically.[4][5][9] The flash point is the lowest temperature, corrected to a barometric pressure of 101.3 kPa, at which the vapor ignites momentarily.[4]

-

Apparatus: A manual or automated Pensky-Martens closed-cup tester, consisting of a brass test cup with a lid, a stirring device, a heating source, and an ignition source applicator.[5][9]

-

Procedure (Procedure A for distillate fuels):

-

The test cup is filled with the this compound sample to a specified level.

-

The lid is secured, and the sample is heated and stirred at a prescribed rate (e.g., 5-6°C/min).[9]

-

The ignition source (a small flame) is periodically dipped into the vapor space of the cup.

-

The temperature at which a distinct flash is observed inside the cup is recorded as the flash point.[5]

-

Viscosity Measurement

Viscosity describes a fluid's resistance to flow. For Newtonian liquids like this compound, several methods are available under OECD Guideline 114.

Methodology Summary (OECD 114):

-

Principle: This guideline covers methods for measuring the viscosity of liquids. For Newtonian fluids, capillary viscometers are commonly used.[2][3]

-

Apparatus: A capillary viscometer (e.g., Ubbelohde type), a constant temperature bath, and a timer.

-

Procedure (Capillary Viscometer):

-

A fixed volume of the this compound sample is introduced into the viscometer.

-

The viscometer is placed in a constant temperature bath (e.g., 20°C and 40°C) and allowed to reach thermal equilibrium.[2][3]

-

The liquid is drawn up through the capillary tube by suction.

-

The time taken for the liquid to flow between two marked points under the influence of gravity is measured accurately.

-

The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant. The test is performed at least twice at each temperature.[2][3][14]

-

Refractive Index Measurement

The refractive index is a fundamental physical property related to the speed of light in a substance.

Methodology Summary (Abbe Refractometer):

-

Principle: An Abbe refractometer measures the refractive index based on the critical angle of total internal reflection. It is a common and rapid method for liquid samples.

-

Apparatus: An Abbe refractometer, a light source (often a sodium lamp or white light with a compensator), and a constant temperature water bath.

-

Procedure:

-

A few drops of the this compound sample are placed between the illuminating and refracting prisms of the refractometer.[15]

-

Light is passed through the sample, and the telescope is adjusted until the boundary between the light and dark regions is sharp and centered on the crosshairs.[15] If a color band is visible, the compensator is adjusted to remove it.[15]

-

The refractive index is read directly from the calibrated scale.

-

The temperature of the prisms is controlled, as the refractive index is temperature-dependent.

-

Chemical Reactivity and Pathways

This compound's chemistry is dominated by its terminal double bond, making it susceptible to various addition reactions. A primary industrial application is its catalytic oligomerization to produce Polyalphaolefins (PAOs), which are used as synthetic lubricants.[16][17] This process involves the formation of dimers, trimers, tetramers, and higher oligomers from the this compound monomer.[17]

Caption: Simplified workflow for the synthesis of Polyalphaolefins (PAOs) from this compound.

References

- 1. Decene - Wikipedia [en.wikipedia.org]

- 2. Viscosity of liquids according to OECD n°114 - Analytice [analytice.com]

- 3. laboratuar.com [laboratuar.com]

- 4. precisionlubrication.com [precisionlubrication.com]

- 5. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 6. pentyllabs.com [pentyllabs.com]

- 7. oecd.org [oecd.org]

- 8. Page loading... [guidechem.com]

- 9. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 10. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 11. acri.gov.tw [acri.gov.tw]

- 12. oecd.org [oecd.org]

- 13. OECD n°109: Density of liquids and solids - Analytice [analytice.com]

- 14. oecd.org [oecd.org]

- 15. davjalandhar.com [davjalandhar.com]

- 16. Polyalphaolefins Technology | Chevron Phillips Chemical [cpchem.com]

- 17. Product: this compound-based PAO [portfolio-pplus.com]

An In-depth Technical Guide to the Laboratory Synthesis of 1-Decene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of established laboratory methods for the synthesis of 1-decene, a valuable alpha-olefin used as a monomer and intermediate in the production of polymers, plasticizers, and specialty chemicals. This document details three primary synthetic routes: Olefin Metathesis, the Wittig Reaction, and the Dehydration of 1-Decanol. Each method is presented with detailed experimental protocols, quantitative data for comparison, and visualizations of the reaction pathways and workflows.

Comparative Analysis of this compound Synthesis Methods

The selection of a suitable laboratory-scale synthesis method for this compound depends on factors such as starting material availability, desired purity, yield, and the specific equipment and safety protocols available. The following table summarizes the key quantitative data for the described methods to facilitate a direct comparison.

| Synthesis Method | Starting Materials | Key Reagents & Catalysts | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |

| Olefin Metathesis | Methyl Oleate, Eugenol | Grubbs Second-Generation Catalyst | 78%[1] | >95% | High selectivity, mild reaction conditions. | Catalyst can be expensive and sensitive to impurities. |

| Wittig Reaction | Nonanal, Methyltriphenylphosphonium Bromide | n-Butyllithium, THF | 60-85% | >95% | Good yields, reliable C=C bond formation. | Requires stoichiometric amounts of phosphonium salt and strong base under anhydrous conditions. |

| Dehydration of 1-Decanol | 1-Decanol | Alumina (Al₂O₃) or Sulfuric Acid (H₂SO₄) | ~60-80% | Variable | Uses readily available starting materials. | Risk of isomerization to internal alkenes, requires high temperatures or strong acids. |

I. Olefin Metathesis

Olefin metathesis has emerged as a powerful tool for the synthesis of alkenes due to its high selectivity and functional group tolerance. The cross-metathesis of a long-chain internal alkene with a sacrificial alpha-olefin in the presence of a ruthenium-based catalyst can efficiently produce this compound.

Experimental Protocol: Cross-Metathesis of Methyl Oleate and Eugenol

This protocol is adapted from a study on the optimization of this compound synthesis via olefin metathesis.[1]

Materials:

-

Methyl Oleate (MO)

-

Eugenol

-

Grubbs Second-Generation Catalyst

-

Anhydrous Toluene

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve methyl oleate (1 molar equivalent) and eugenol (10 molar equivalents) in anhydrous toluene.

-

Add the Grubbs second-generation catalyst (1 mol%) to the solution.

-

Stir the reaction mixture at 0°C for 40 minutes.

-

The reaction progress can be monitored by gas chromatography (GC).

-

Upon completion, the reaction is quenched, and the catalyst is removed.

-

The product, this compound, is isolated and purified by fractional distillation.

Quantitative Data:

Reaction Pathway and Workflow

II. Wittig Reaction

The Wittig reaction is a classic and reliable method for the synthesis of alkenes from aldehydes or ketones. For the synthesis of this compound, nonanal can be reacted with the ylide generated from methyltriphenylphosphonium bromide.

Experimental Protocol: Wittig Reaction of Nonanal

Materials:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexane

-

Nonanal

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Ylide Generation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add n-butyllithium (1.0 equivalent) dropwise. The formation of the ylide is indicated by the appearance of a characteristic orange/red color.

-

Stir the mixture at 0°C for 1 hour.

-

Wittig Reaction: Dissolve nonanal (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford pure this compound.

Quantitative Data:

-

Typical Yield: 60-85%

Reaction Pathway and Workflow

III. Dehydration of 1-Decanol

The acid-catalyzed dehydration of alcohols is a fundamental method for the synthesis of alkenes. 1-Decanol can be dehydrated to this compound using a catalyst such as activated alumina or a strong acid like sulfuric acid at elevated temperatures.

Experimental Protocol: Dehydration of 1-Decanol using Alumina

Materials:

-

1-Decanol

-

Activated Alumina (Al₂O₃)

-

Inert gas (Nitrogen)

-

Distillation apparatus

Procedure:

-

Set up a distillation apparatus with a heating mantle.

-

Place activated alumina in the distillation flask.

-

Heat the alumina under a stream of inert gas to ensure it is dry and activated.

-

Introduce 1-decanol into the hot alumina-packed flask dropwise.

-

The dehydration reaction occurs on the surface of the alumina, and the volatile this compound product distills over.

-

Collect the distillate, which is primarily this compound, in a cooled receiving flask.

-

The collected product can be further purified by fractional distillation to remove any unreacted alcohol or isomeric byproducts.

Quantitative Data:

-

Typical Yield: ~60-80% (yield can be influenced by reaction temperature and catalyst activity, with higher temperatures potentially leading to more isomerization).

Reaction Pathway and Workflow

Conclusion

This guide has outlined three robust and versatile methods for the laboratory synthesis of this compound. Olefin metathesis offers a modern and highly selective approach, while the Wittig reaction provides a classic and reliable route with good yields. The dehydration of 1-decanol is a straightforward method utilizing common laboratory reagents. The choice of method will ultimately be guided by the specific requirements of the research, including scale, desired purity, and available resources. Careful consideration of the advantages and disadvantages of each technique will enable researchers to select the most appropriate pathway for their synthetic goals.

References

An In-depth Technical Guide to the Thermodynamic Properties and Phase Behavior of 1-Decene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Decene, a linear alpha-olefin with the chemical formula C₁₀H₂₀, is a key intermediate in the production of a wide array of chemicals, including plasticizers, lubricants, and surfactants. A thorough understanding of its thermodynamic properties and phase behavior is paramount for the design, optimization, and safety of chemical processes in which it is utilized. This technical guide provides a comprehensive overview of the critical thermodynamic data for this compound, details the experimental methodologies for their determination, and visually represents key experimental workflows and conceptual relationships.

Thermodynamic Properties of this compound

The thermodynamic properties of this compound are crucial for a variety of calculations in chemical engineering and drug development, from reactor design and separation processes to understanding its environmental fate and transport.

General and Critical Properties

Fundamental physical and critical properties of this compound are summarized in the table below. These constants define the boundaries of its phase behavior and are essential for equations of state and other predictive models.

| Property | Value | Units |

| Molecular Weight | 140.27 | g/mol |

| Melting Point | -66.3 | °C |

| Normal Boiling Point | 170.56 | °C |

| Critical Temperature (Tc) | 344.05 | °C |

| Critical Pressure (Pc) | 2.17 | MPa |

Vapor Pressure

The vapor pressure of a liquid is a critical property for distillation calculations, safety assessments, and understanding volatilization. The relationship between the vapor pressure of this compound and temperature can be described by the Antoine equation:

log₁₀(P) = A - (B / (T + C))

where P is the vapor pressure in bar and T is the temperature in Kelvin. The Antoine equation parameters for this compound are provided below.

| A | B | C | Temperature Range (K) |

| 4.1682 | 1501.87 | -99.43 | 360 - 445 |

A table of vapor pressure values at various temperatures is also provided for quick reference.

| Temperature (°C) | Vapor Pressure (kPa) |

| 20 | 0.23 |

| 23.8 | 0.21 |

| 25 | 0.22 |

Density

The density of liquid this compound is a key parameter for mass and volume calculations, as well as for fluid dynamics modeling. The density of this compound decreases with increasing temperature, as shown in the table below.[1]

| Temperature (°C) | Density (g/mL) |

| 4.4 | 0.755 |

| 10.0 | 0.751 |

| 15.6 | 0.746 |

| 21.1 | 0.741 |

| 26.7 | 0.736 |

| 32.2 | 0.731 |

| 37.8 | 0.726 |

| 43.3 | 0.721 |

| 48.9 | 0.716 |

| 54.4 | 0.711 |

| 60.0 | 0.706 |

| 65.6 | 0.701 |

| 71.1 | 0.696 |

| 76.7 | 0.691 |

| 82.2 | 0.686 |

| 87.8 | 0.681 |

| 93.3 | 0.676 |

| 98.9 | 0.671 |

Heat Capacity and Enthalpy of Vaporization

The heat capacity of a substance quantifies the amount of heat required to change its temperature. The enthalpy of vaporization is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure.

| Property | Value | Units | Temperature (°C) |

| Liquid Heat Capacity (Cp) | 300.83 | J/(mol·K) | 25 |

| Enthalpy of Vaporization (ΔHvap) | 43.8 | kJ/mol | 25 |

Phase Behavior of this compound

At standard temperature and pressure, this compound is a colorless liquid with a pleasant odor.[2] It is insoluble in water but miscible with many organic solvents such as ethanol and ether.[2] Its phase behavior is characterized by its melting and boiling points, which define the temperature range of its liquid state at atmospheric pressure. The critical point represents the temperature and pressure above which distinct liquid and gas phases do not exist.

Experimental Protocols

Accurate determination of thermodynamic properties relies on precise experimental methodologies. The following sections detail the typical protocols for measuring key properties of liquid hydrocarbons like this compound.

Density Measurement (Oscillating U-Tube Densitometer)

The density of liquids can be accurately determined using an oscillating U-tube densitometer.

Methodology:

-

Calibration: The instrument is calibrated using two standards of known density, typically dry air and deionized water. The instrument measures the oscillation period of the U-tube when filled with each standard.

-

Sample Injection: A small, bubble-free aliquot of the this compound sample is injected into the clean, dry U-tube.

-

Temperature Equilibration: The temperature of the sample within the U-tube is allowed to equilibrate to the desired measurement temperature.

-

Period Measurement: The instrument measures the oscillation period of the U-tube containing the this compound sample.

-

Density Calculation: The density of the sample is calculated by the instrument's software based on the measured oscillation period and the calibration data.

-

Data Acquisition: Measurements are typically repeated at various temperatures to determine the temperature dependence of the density.

Vapor Pressure Measurement (Static Method)

The static method involves measuring the pressure of the vapor in equilibrium with the liquid at a given temperature in a closed system.

Methodology:

-

Sample Preparation: A small amount of purified this compound is placed in a thermostatted equilibrium cell.

-

Degassing: The sample is thoroughly degassed to remove any dissolved air or other volatile impurities. This is typically achieved by repeated freeze-pump-thaw cycles under vacuum.

-

Temperature Control: The temperature of the equilibrium cell is precisely controlled and measured.

-

Equilibrium: The system is allowed to reach thermal and phase equilibrium, at which point the pressure in the cell becomes constant.

-

Pressure Measurement: The vapor pressure is measured using a calibrated pressure transducer.

-

Isothermal Measurements: The temperature is changed, and the system is allowed to re-equilibrate to measure the vapor pressure at a new temperature.

Heat Capacity Measurement (Differential Scanning Calorimetry - DSC)

Differential Scanning Calorimetry is a widely used technique to measure the heat capacity of liquids.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of this compound is hermetically sealed in a sample pan. An empty pan is used as a reference.

-

Instrument Setup: The DSC instrument is purged with an inert gas, and the desired temperature program (heating rate, temperature range) is set.

-

Baseline Correction: A baseline scan is performed with empty sample and reference pans to account for any instrumental asymmetry.

-

Calibration: A standard material with a known heat capacity, such as sapphire, is run under the same conditions to determine the heat flow calibration factor.

-

Sample Measurement: The this compound sample is heated at a constant rate, and the heat flow difference between the sample and the reference pan is measured as a function of temperature.

-

Heat Capacity Calculation: The heat capacity of the sample is calculated from the measured heat flow, the heating rate, the sample mass, and the calibration factor.

Relationship Between Thermodynamic Properties

The thermodynamic properties of a substance are interconnected. For instance, the Clausius-Clapeyron equation relates vapor pressure, temperature, and the enthalpy of vaporization. This relationship is fundamental to understanding phase transitions.

Conclusion

This technical guide provides a consolidated source of essential thermodynamic properties and phase behavior data for this compound. The detailed experimental protocols and visual representations of workflows offer a practical resource for researchers, scientists, and drug development professionals. Accurate and comprehensive thermodynamic data are critical for ensuring the efficiency, safety, and scalability of processes involving this important chemical intermediate. Further research to expand the temperature-dependent data for liquid heat capacity would be beneficial for more precise modeling and process optimization.

References

A Comprehensive Guide to the Polymerization of 1-Decene: Catalysts, Protocols, and Polymer Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of the polymerization of 1-decene, a key process in the production of a wide range of materials, from high-performance lubricants to specialized polymers. This document details the core aspects of this compound polymerization, focusing on the primary catalytic systems, experimental methodologies, and the resulting polymer characteristics. Quantitative data is summarized in structured tables for comparative analysis, and key mechanisms are illustrated with clear diagrams.

Introduction to this compound Polymerization

This compound, a linear alpha-olefin, serves as a versatile monomer for the synthesis of poly(this compound). The properties of the resulting polymer are highly dependent on the polymerization method and catalyst system employed. The primary methods for this compound polymerization include Ziegler-Natta catalysis, metallocene-based catalysis, and cationic polymerization. Each of these techniques offers distinct advantages and control over the polymer's molecular weight, polydispersity, and tacticity, thereby influencing its final application.

Catalytic Systems and their Impact on Polymer Properties

The choice of catalyst is paramount in determining the microstructure and macroscopic properties of poly(this compound). This section reviews the most significant classes of catalysts used for this purpose.

Ziegler-Natta Catalysts

Ziegler-Natta catalysts, typically heterogeneous systems composed of a transition metal compound (e.g., titanium halides) and an organoaluminum co-catalyst, are widely used for olefin polymerization.[1] For this compound, MgCl₂-supported Ziegler-Natta catalysts have been shown to be effective.[1] The addition of Lewis bases as internal or external donors can influence the catalyst's activity and the stereoregularity of the polymer.[1]

Metallocene Catalysts

Metallocene catalysts are organometallic compounds that typically consist of a transition metal (like zirconium or titanium) sandwiched between two cyclopentadienyl ligands.[2] These catalysts, when activated by a co-catalyst such as methylaluminoxane (MAO), exhibit high activity and offer excellent control over polymer properties like molecular weight and polydispersity.[3][4] Silicon-bridged metallocene systems have demonstrated particularly high activity in this compound polymerization.[2]

Cationic Polymerization Catalysts

Cationic polymerization of this compound is typically initiated by Lewis acids, such as aluminum trichloride (AlCl₃) or boron trifluoride (BF₃), often in the presence of a protic co-catalyst like water.[5][6] This method is often used to produce polyalphaolefins (PAOs) for lubricant base oils.[7]

Free Radical Polymerization

While less common for α-olefins like this compound due to the propensity for chain transfer reactions, copolymerization of this compound with other monomers via a free-radical mechanism has been reported.[8] For instance, the copolymerization of decylmethacrylate with this compound using a radical initiator has been studied.[8]

Quantitative Data on this compound Polymerization

The following tables summarize key quantitative data from various studies on this compound polymerization, providing a comparative overview of the performance of different catalytic systems under various conditions.

Table 1: Ziegler-Natta Catalyzed this compound Polymerization

| Catalyst System | Co-catalyst | Temperature (°C) | Time (h) | Activity (g polymer / g Ti·h) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| MgCl₂/TiCl₄ | AlEt₃ | 70 | - | Low | - | - | [1] |

| MgCl₂/TiCl₄/Dibutyl phthalate | AlEt₃ | 70 | - | Lower than without donor | - | - | [1] |

| MgCl₂/TiCl₄ | AlEt₃/Diphenyldimethoxysilane | 70 | - | Significantly Lower | - | - | [1] |

Table 2: Metallocene Catalyzed this compound Polymerization

| Catalyst System | Co-catalyst/Activator | Temp (°C) | Time (min) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Kinematic Viscosity @ 100°C (mm²/s) | Viscosity Index | Reference |

| rac-Et(1-Ind)₂ZrCl₂ | MAO | 50 | 60 | 91.62 | 9091 | 1.69 | 393.93 | 271 | [4] |

| Ph₂C(Cp-9-Flu)ZrCl₂ | C₆H₅NH(CH₃)₂B(C₆H₅)₄/Al(iBu)₃ | 60 | 120 | 93.6 | 29000 | 1.85 | 3684 | 367 | [9] |

| rac-Me₂Si(1-indenyl)₂ZrCl₂ | AlⁱBu₃/[C₆H₅NH(CH₃)₂][B(C₆F₅)₄] | 80 | - | - | - | - | - | - | [2][10] |

Table 3: Cationic Oligomerization of this compound

| Catalyst System | Co-catalyst | Temperature (°C) | Time (h) | Conversion (wt%) | Kinematic Viscosity @ 100°C (mm²/s) | Reference |

| AlCl₃/γ-Al₂O₃ | Water | 80 | - | 47.7 | 4.24 | [5] |

| HY Zeolite (Microwave-assisted) | - | 210 | 3 | 80 | - | [11] |

Experimental Protocols

This section provides generalized experimental methodologies for the key polymerization techniques discussed.

General Procedure for Ziegler-Natta Polymerization of this compound

-

Catalyst Preparation: A supported Ziegler-Natta catalyst is prepared, for example, by ball-milling anhydrous MgCl₂ with a titanium compound such as TiCl₄. Internal donors like dibutyl phthalate can be co-milled at this stage.[1]

-

Reactor Setup: A glass reactor is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).

-

Solvent and Monomer Addition: A dry, deoxygenated solvent such as heptane is introduced into the reactor, followed by purified this compound monomer.

-

Polymerization Initiation: The reactor is brought to the desired temperature (e.g., 70°C). The co-catalyst, typically an organoaluminum compound like triethylaluminum (AlEt₃), is added. If an external donor is used, it is introduced along with the co-catalyst. The polymerization is initiated by injecting a suspension of the solid catalyst into the reactor.[1]

-

Polymerization Reaction: The reaction is allowed to proceed for the desired duration under constant stirring.

-

Termination and Polymer Recovery: The polymerization is terminated by adding an alcohol (e.g., methanol or ethanol). The polymer is then precipitated, washed to remove catalyst residues, and dried under vacuum.

General Procedure for Metallocene-Catalyzed Polymerization of this compound

-

Catalyst and Co-catalyst Preparation: The metallocene catalyst (e.g., rac-Et(1-Ind)₂ZrCl₂) and the co-catalyst, typically methylaluminoxane (MAO) or a borate activator with a trialkylaluminum scavenger, are prepared as solutions in a dry, deoxygenated solvent like toluene.[4][10]

-

Reactor Setup: A polymerization reactor is meticulously cleaned, dried, and purged with inert gas.

-

Solvent and Monomer Charging: The reactor is charged with the solvent and purified this compound monomer.

-

Polymerization Initiation: The reactor is heated to the desired temperature (e.g., 50-80°C). The co-catalyst/activator and the metallocene catalyst solution are then sequentially injected into the reactor to initiate the polymerization.[4][10]

-

Reaction Monitoring: The reaction is monitored for the desired time. In some setups, monomer consumption can be tracked.

-

Termination and Product Isolation: The reaction is quenched, typically with an acidified alcohol solution. The resulting polymer is then isolated by precipitation, followed by washing and drying.

General Procedure for Cationic Oligomerization of this compound

-

Catalyst and Co-catalyst: A Lewis acid catalyst, such as aluminum trichloride (AlCl₃), is used. A co-catalyst, often a protic source like water, is also required.[5]

-

Reactor and Reagents: A suitable reactor is prepared under an inert atmosphere. The this compound monomer and a dry solvent (if used) are added.

-

Initiation: The reactor is brought to the desired reaction temperature. The Lewis acid catalyst and the co-catalyst are introduced to initiate the oligomerization.

-

Reaction Control: The reaction is typically exothermic and may require cooling to maintain the desired temperature.

-

Work-up: The reaction is quenched, for example, by adding water or an amine. The organic phase is then washed to remove the catalyst, dried, and the solvent is removed to yield the poly(this compound) oligomers.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanistic pathways and a general experimental workflow for this compound polymerization.

Caption: Ziegler-Natta polymerization mechanism for this compound.

Caption: Metallocene-catalyzed polymerization of this compound.

Caption: General experimental workflow for this compound polymerization.

Conclusion

The polymerization of this compound is a highly adaptable process, with the choice of catalyst and reaction conditions dictating the final properties of the polymer. Ziegler-Natta catalysts offer a robust method for producing poly(this compound), while metallocene systems provide superior control over the polymer architecture. Cationic polymerization is a key route to producing oligomers for applications such as synthetic lubricants. This guide provides a foundational overview of the key aspects of this compound polymerization, offering valuable insights for researchers and professionals in the field of polymer chemistry and materials science. Further research into novel catalyst systems and polymerization techniques continues to expand the potential applications of this versatile monomer.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. pslc.ws [pslc.ws]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. US9248430B2 - Method for synthesis of this compound oligomer - Google Patents [patents.google.com]

- 6. Cationic polymerization - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Copolymers of Decylmethacrylate with Decene-1 as a Viscosity Additive [scirp.org]

- 9. researchgate.net [researchgate.net]

- 10. Zeigler-Natta Catalyst | PPTX [slideshare.net]

- 11. mdpi.com [mdpi.com]

Navigating the Risks: A Technical Guide to the Safe Handling of 1-Decene in Research Laboratories

An in-depth guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 1-decene, a versatile but flammable hydrocarbon, in a laboratory setting.

This technical guide provides comprehensive health and safety information for the use of this compound in research and development laboratories. Adherence to these guidelines is critical to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain the integrity of research activities. This compound, an alpha-olefin, is a flammable liquid and vapor that presents several health and safety hazards requiring stringent control measures.

Chemical and Physical Properties

Understanding the fundamental properties of this compound is the first step in a thorough risk assessment. This colorless liquid possesses a distinct odor and its physical characteristics are summarized below.

| Property | Value |

| Molecular Formula | C₁₀H₂₀ |

| Molecular Weight | 140.27 g/mol |

| Boiling Point | 172 °C (339.1°F) at 760 mmHg |

| Melting Point | -66.3 °C (-87.3°F) |

| Flash Point | 46 °C (118 °F) - Closed Cup |

| Autoignition Temperature | 235 °C (455°F) |

| Vapor Density | 4.84 (Air = 1) |

| Vapor Pressure | 1.67 mmHg at 25 °C |

| Density | 0.741 g/cm³ at 20 °C |

| Solubility | Insoluble in water; soluble in hydrocarbon solvents.[1][2][3] |

| Explosive Limits | 0.5% - 5.4% by volume in air |

Health Hazard Information

Exposure to this compound can occur through inhalation, skin contact, eye contact, and ingestion. The primary health risks are outlined below.

| Exposure Route | Health Effects |

| Inhalation | May cause respiratory tract irritation.[2][4] High concentrations of vapor may lead to central nervous system (CNS) depression, with symptoms such as headache, dizziness, and anesthetic effects.[4] |

| Skin Contact | May cause mild skin irritation.[5] Prolonged or repeated exposure can lead to defatting of the skin, resulting in dryness and cracking.[6] |

| Eye Contact | May cause eye irritation.[5] |

| Ingestion | May be fatal if swallowed and enters airways due to aspiration hazard, which can cause serious lung damage.[1][6][7][8] |

Toxicity Data

The following table summarizes key toxicological data for this compound.

| Test Type | Species | Route | Value |

| Acute Oral Toxicity (LD50) | Rat | Oral | > 3,575 mg/kg |

| Acute Dermal Toxicity (LD50) | Rat | Dermal | > 2,000 mg/kg |

| Acute Inhalation Toxicity (LC50) | Rat | Inhalation | > 2.1 mg/L (4 hours) |

| Aquatic Toxicity (LC50) | Fish | - | 0.12 mg/L (96 hours) |

This compound is classified as very toxic to aquatic life with long-lasting effects.[1][8]

Experimental Protocols and Safe Handling Procedures

A systematic approach to handling this compound is essential to minimize exposure and prevent accidents. The following protocols outline the necessary steps for safe laboratory practices.

Risk Assessment Workflow

Prior to any experiment involving this compound, a thorough risk assessment must be conducted.

References

- 1. cpchem.com [cpchem.com]

- 2. Respiratory protection equipments C10H20 (this compound), CAS number 872-05-9 [en.gazfinder.com]

- 3. CAS 872-05-9: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C10H20 | CID 13381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. gelest.com [gelest.com]

- 6. echemi.com [echemi.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

Quantum Mechanical Insights into the Electronic Structure of 1-Decene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the quantum mechanical characteristics of 1-decene's electronic structure. While specific, in-depth experimental and computational studies on this compound are not extensively available in publicly accessible literature, this document outlines the foundational principles and standard methodologies used for such an analysis. The content provided is based on the well-established electronic structure of alkenes and common computational chemistry practices.

Introduction to the Electronic Structure of this compound

This compound (C₁₀H₂₀) is an alpha-olefin, a linear hydrocarbon featuring a terminal carbon-carbon double bond.[1] This double bond is the molecule's primary site of chemical reactivity and dictates its electronic properties.[2][3] The electronic structure of the double bond is characterized by the presence of a sigma (σ) bond and a pi (π) bond between the two carbon atoms.

From a molecular orbital (MO) theory perspective, the most critical orbitals for understanding the chemical behavior of this compound are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4][5]

-

HOMO (Highest Occupied Molecular Orbital): In this compound, the HOMO is the π-bonding orbital of the C=C double bond. This orbital is rich in electron density, making this compound a nucleophile, ready to donate electrons in chemical reactions. The energy of the HOMO is related to the molecule's ionization potential.[5]

-

LUMO (Lowest Unoccupied Molecular Orbital): The LUMO of this compound is the corresponding π*-antibonding orbital. This orbital is unoccupied in the ground state and can accept electrons, giving this compound its electrophilic character in certain reactions.[5]

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter that relates to the molecule's electronic stability and reactivity. A smaller gap generally implies higher reactivity.[4]

The long alkyl chain of this compound primarily consists of sp³ hybridized carbons with σ bonds, which are generally of lower energy and less involved in the frontier orbitals that govern most of the characteristic reactions of alkenes.

Computational Methodology for Electronic Structure Analysis

Quantum mechanical calculations are a powerful tool for investigating the electronic structure of molecules like this compound. Density Functional Theory (DFT) is a widely used computational method that can provide accurate results for organic molecules with a good balance between computational cost and accuracy.[6][7]

Experimental Protocol: A Typical Computational Workflow

A standard computational protocol for analyzing the electronic structure of this compound would involve the following steps:

-

Initial Structure Generation: A 3D model of the this compound molecule is constructed using molecular modeling software.

-

Geometry Optimization: The initial structure is then optimized to find its lowest energy conformation. This is a crucial step to ensure that the calculated properties correspond to a stable molecular structure.

-

Method: Density Functional Theory (DFT)

-

Functional: A common choice is the B3LYP hybrid functional, which has been shown to provide reliable results for organic molecules.[6]

-

Basis Set: A Pople-style basis set such as 6-31G(d) is often used as a starting point, providing a good compromise between accuracy and computational expense.

-

-

Frequency Calculation: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This step also provides thermodynamic data.

-

Single-Point Energy and Molecular Orbital Calculation: Using the optimized geometry, a single-point energy calculation is performed to obtain detailed information about the electronic structure, including the energies and shapes of the molecular orbitals (HOMO, LUMO, etc.).

-

Population Analysis: Further analysis, such as Natural Bond Orbital (NBO) analysis, can be performed to understand the charge distribution and bonding interactions within the molecule.

Below is a visualization of this typical computational workflow.

Quantitative Electronic Structure Data

As specific published data for this compound is scarce, the following table presents illustrative quantitative data that would be expected from a DFT calculation at the B3LYP/6-31G(d) level of theory. These values are based on typical results for similar alpha-olefins.

| Property | Calculated Value (Illustrative) | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | 1.2 | eV |

| HOMO-LUMO Gap | 7.7 | eV |

| C1=C2 Bond Length | 1.34 | Ångström (Å) |

| C1-C2-C3 Bond Angle | 121.5 | Degrees (°) |

| Dipole Moment | ~0.3 | Debye |

Visualization of Molecular Orbitals and Logical Relationships

The frontier molecular orbitals of this compound are localized around the carbon-carbon double bond. The following diagram illustrates the logical relationship between the atomic p-orbitals and the resulting molecular orbitals of the pi system.

Conclusion